Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- is an organic compound characterized by its unique structure and functional properties. It belongs to the class of formamidines, which contain a distinctive –N=CH–N– linkage. This compound has garnered attention due to its potential applications in various fields, particularly in coordination chemistry and synthetic organic chemistry.
The compound is synthesized through the reaction of p-hydroxybenzaldehyde with dimethylamine and formamide, resulting in a product with the molecular formula C9H12N2O. The chemical structure features a p-hydroxyphenyl group attached to a dimethylformamidine moiety, making it a significant subject of study in organic synthesis and medicinal chemistry.
Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- is classified as:
The synthesis of Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- typically involves a multi-step process:
The molecular structure of Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- can be represented as follows:
CN(C)C(=N)C1=CC=C(C=C1)O
InChI=1S/C9H12N2O/c1-11(2)9(10)7-5-3-4-6(12)8(7)1/h3-6,12H,1-2H3
The presence of the hydroxyl group (-OH) on the aromatic ring contributes to its reactivity and solubility characteristics.
Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. The oxidation processes may require specific oxidizing agents like hydrogen peroxide or permanganate under acidic or basic conditions.
The mechanism of action for Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- primarily involves:
The coordination properties are particularly useful in synthesizing metal complexes that exhibit interesting electronic and catalytic properties.
Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- has several applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2